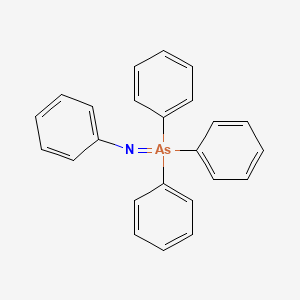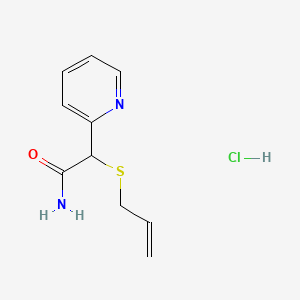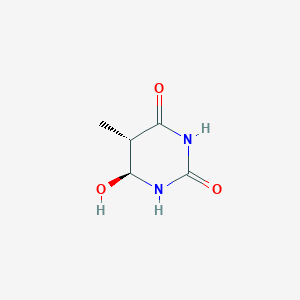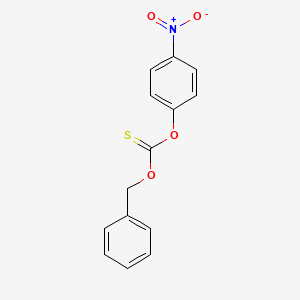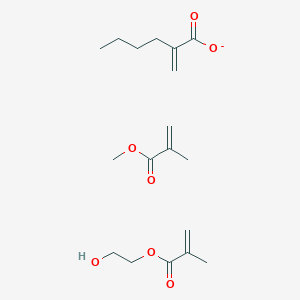
2-Hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate is a compound with the molecular formula C21H33O9 and a molecular weight of 429.481 g/mol . This compound is known for its applications in various fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate typically involves the reaction of 2-hydroxyethyl methacrylate with other monomers such as methyl methacrylate and isobutyl methacrylate . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the polymerization process.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes where the monomers are reacted under controlled conditions to produce the desired polymer. The reaction is typically carried out at elevated temperatures and pressures to ensure complete polymerization and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate involves its ability to form strong covalent bonds with other molecules. This property makes it an effective adhesive and a valuable component in polymer synthesis. The molecular targets and pathways involved include interactions with various functional groups, leading to the formation of stable polymers and copolymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxyethyl methacrylate
- Methyl methacrylate
- Isobutyl methacrylate
Uniqueness
2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate is unique due to its combination of functional groups, which provide it with superior adhesive properties and versatility in polymer synthesis compared to similar compounds .
Eigenschaften
CAS-Nummer |
25951-39-7 |
|---|---|
Molekularformel |
C18H29O7- |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O2.C6H10O3.C5H8O2/c1-3-4-5-6(2)7(8)9;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3/h2-5H2,1H3,(H,8,9);7H,1,3-4H2,2H3;1H2,2-3H3/p-1 |
InChI-Schlüssel |
HLTOIQGDBKQVCS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(=C)C(=O)[O-].CC(=C)C(=O)OC.CC(=C)C(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


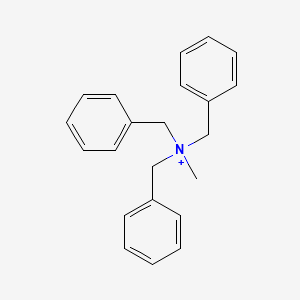
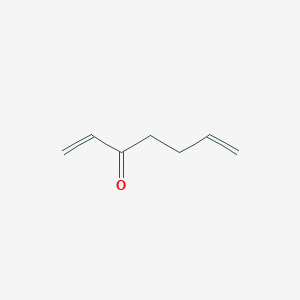
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)

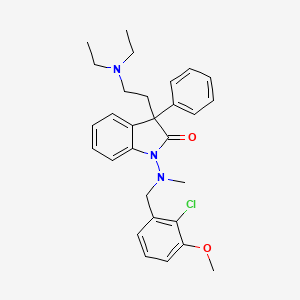
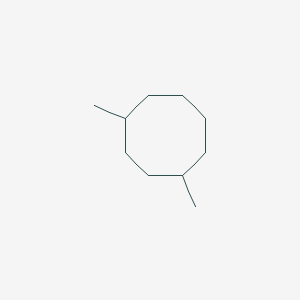
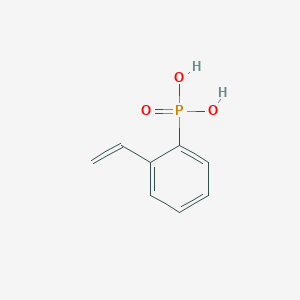
![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)
